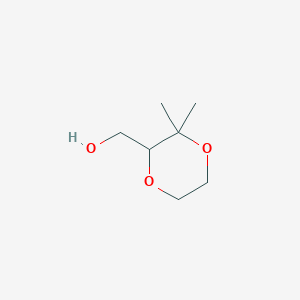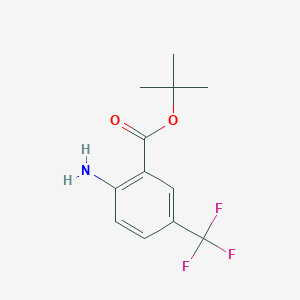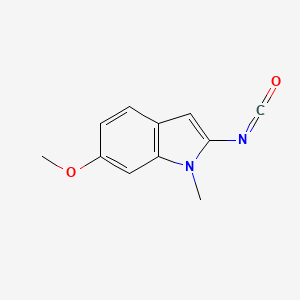
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is an organic compound with the molecular formula C9H12BrNS It is a derivative of pyrrolidine, featuring a bromothiophene moiety attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
化学反応の分析
Types of Reactions
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Bromothiophen-2-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in various binding interactions with biological macromolecules, influencing their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-((4-Chlorothiophen-2-yl)methyl)pyrrolidine
- 2-((4-Fluorothiophen-2-yl)methyl)pyrrolidine
- 2-((4-Methylthiophen-2-yl)methyl)pyrrolidine
Uniqueness
2-((4-Bromothiophen-2-yl)methyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in various applications.
特性
分子式 |
C9H12BrNS |
|---|---|
分子量 |
246.17 g/mol |
IUPAC名 |
2-[(4-bromothiophen-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C9H12BrNS/c10-7-4-9(12-6-7)5-8-2-1-3-11-8/h4,6,8,11H,1-3,5H2 |
InChIキー |
XVKYXJCRTSPEJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)



![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)

![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)



![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
